

Btk-IN-36: A Technical Guide to a Covalent BTK Inhibitor

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Compound of Interest		
Compound Name:	Btk-IN-36	
Cat. No.:	B15580507	Get Quote

Disclaimer: Publicly available information does not identify a specific molecule designated "**Btk-IN-36**." However, extensive research points to a high probability that this designation refers to compound 36, a selective and irreversible Bruton's tyrosine kinase (BTK) inhibitor described in scientific literature (PMID: 21958547) for its potential in treating rheumatoid arthritis. This guide is based on the available data for this compound.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is crucial for B-cell development, proliferation, and survival.[1] [2] Its involvement in various B-cell malignancies and autoimmune diseases has made it a significant therapeutic target.[3][4] Covalent inhibitors of BTK, which form an irreversible bond with a cysteine residue (Cys481) in the active site of the enzyme, have shown considerable clinical success.[5] This document provides a detailed technical overview of "compound 36," a potent and selective covalent BTK inhibitor.

Mechanism of Action

"Compound 36" is an irreversible inhibitor of BTK, forming a covalent bond with the Cys481 residue within the ATP-binding pocket of the kinase.[5] This covalent modification permanently inactivates the enzyme, thereby blocking downstream signaling pathways that are dependent on BTK activity.[6] The primary pathway inhibited is the B-cell receptor signaling cascade, which is essential for B-cell activation and proliferation.[1][7]



Quantitative Data

The following tables summarize the available quantitative data for "compound 36."

Table 1: In Vitro Potency and Selectivity

Target	Parameter	Value	Species	Reference
Bruton tyrosine kinase (BTK)	IC50	1.93 nM	Human	[5][8]
Bruton tyrosine kinase (BTK) (with pre- incubation)	IC50	0.7 nM	Human	[5]
B-cell proliferation	IC50	3.41 nM	-	[5]
Epidermal growth factor receptor (EGFR) (with pre- incubation)	IC50	1.4 nM	Human	[5]
SRC proto- oncogene, non- receptor tyrosine kinase (Src)	pIC50	6.5 (IC50 298 nM)	Human	[9]
LCK proto- oncogene, Src family tyrosine kinase (Lck)	pIC50	6.1 (IC50 772 nM)	Human	[10]

Table 2: Covalent Inhibitor Efficiency



Target	Parameter	Value (1/M·s)	Reference
Bruton tyrosine kinase (BTK)	kinact/KI	53,200	[5]
Epidermal growth factor receptor (EGFR)	kinact/KI	101,000	[5]

Signaling Pathways

BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCy2), which ultimately results in the activation of transcription factors that drive B-cell proliferation, differentiation, and survival.[2][7][11]

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of "compound 36".

Experimental Protocols

Detailed experimental protocols for "compound 36" are proprietary and not fully available in the public domain. The following are generalized protocols for key assays relevant to the characterization of a covalent BTK inhibitor.

In Vitro BTK Kinase Assay (Generalized Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of BTK in a cell-free system. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[12][13]

Materials:

- Recombinant human BTK enzyme
- Europium-labeled anti-tag antibody (e.g., anti-GST)

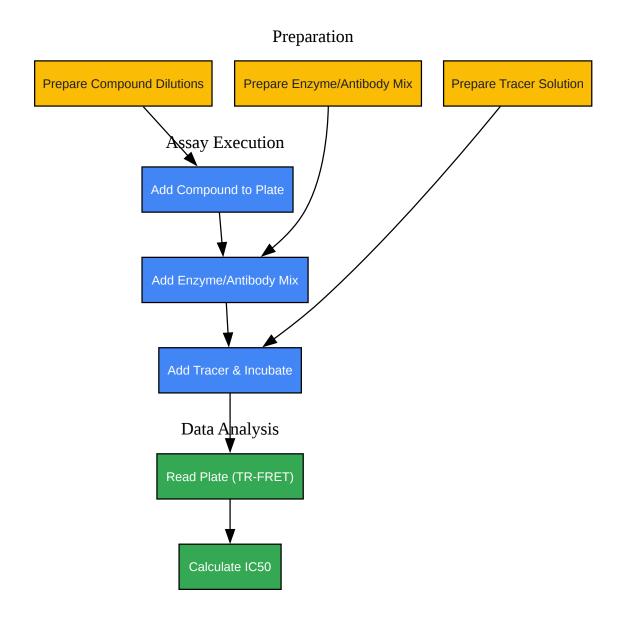


- Fluorescently labeled ATP-competitive tracer
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Test compound ("compound 36")
- 384-well assay plates
- TR-FRET compatible plate reader

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- Add the diluted compound or DMSO (vehicle control) to the assay plate.
- Prepare a mixture of the BTK enzyme and the Eu-labeled antibody in kinase buffer and add it to the wells.
- Initiate the reaction by adding the fluorescent tracer to the wells.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Measure the FRET signal on a plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).
- Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.





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Caption: General workflow for an in vitro BTK kinase inhibition assay.

Cellular BTK Autophosphorylation Assay (Generalized Protocol)

This assay determines the ability of a compound to inhibit BTK activity within a cellular context by measuring the phosphorylation of BTK at a specific site (e.g., Tyr223).[14]



Materials:

- B-cell line (e.g., Ramos)
- · Cell culture medium and reagents
- Test compound ("compound 36")
- Stimulating agent (e.g., anti-IgM antibody)
- Lysis buffer with protease and phosphatase inhibitors
- Primary antibodies (anti-phospho-BTK, anti-total-BTK)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate and imaging system

Procedure:

- Culture B-cells and treat with varying concentrations of the test compound or vehicle for a specified time.
- Stimulate the cells with an agonist (e.g., anti-IgM) to induce BTK phosphorylation.
- Lyse the cells and quantify the protein concentration of the lysates.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against phospho-BTK and total BTK.
- Incubate with an HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- Quantify band intensities and normalize the phospho-BTK signal to the total BTK signal to determine the extent of inhibition.



In Vivo Collagen-Induced Arthritis (CIA) Model (Generalized Protocol)

This animal model is used to evaluate the efficacy of anti-inflammatory compounds in a model of rheumatoid arthritis.[15][16][17]

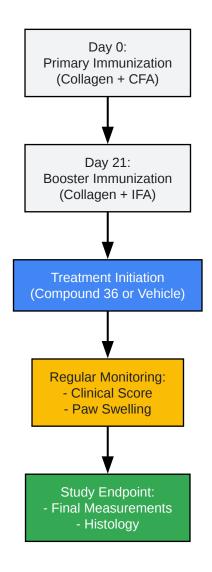
Materials:

- Susceptible mouse strain (e.g., DBA/1)
- Type II collagen (e.g., chicken)
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- Test compound ("compound 36") formulated for administration
- · Calipers for measuring paw swelling

Procedure:

- Emulsify type II collagen in CFA.
- Induce arthritis by intradermal injection of the collagen/CFA emulsion at the base of the tail (Day 0).
- Administer a booster injection of type II collagen emulsified in IFA on Day 21.
- Begin treatment with the test compound or vehicle at a predetermined time point (e.g., at the onset of disease).
- Monitor the mice regularly for clinical signs of arthritis (e.g., paw swelling, redness).
- Measure paw thickness with calipers at regular intervals.
- At the end of the study, histological analysis of the joints can be performed to assess inflammation and damage.





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Caption: Timeline and workflow for a typical collagen-induced arthritis (CIA) mouse model.

Conclusion

"Compound 36," likely also known as **Btk-IN-36**, is a potent and selective covalent inhibitor of Bruton's tyrosine kinase. The available data demonstrates its high affinity for BTK and its ability to inhibit B-cell proliferation, supporting its investigation as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis. Further research and clinical development are necessary to fully elucidate its therapeutic potential and safety profile.



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